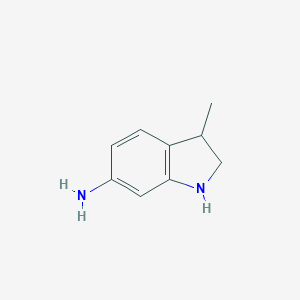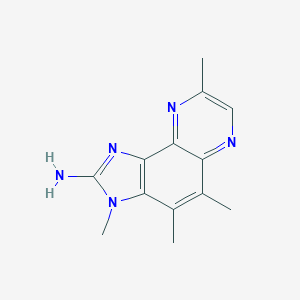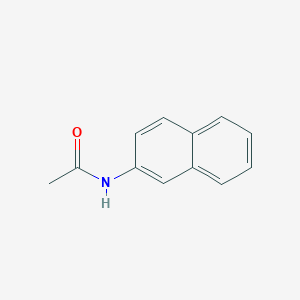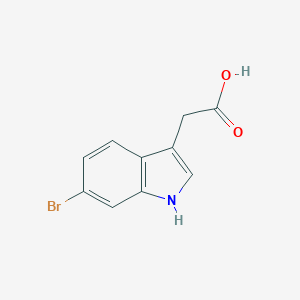
3-Methylindolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylindolin-6-amine is a chemical compound that belongs to the class of indole-based psychoactive substances. It is a derivative of tryptamine and has been found to have potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Methylindolin-6-amine has potential applications in scientific research as it has been found to have agonistic activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. It has been suggested that 3-Methylindolin-6-amine may have a role in the treatment of psychiatric disorders such as depression and anxiety.
Wirkmechanismus
The mechanism of action of 3-Methylindolin-6-amine involves its binding to the 5-HT2A receptor. This receptor is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium and the activation of protein kinase C. This ultimately leads to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylindolin-6-amine are not fully understood. However, it has been suggested that it may have effects on the serotonin and dopamine systems in the brain. These effects may lead to changes in mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methylindolin-6-amine in lab experiments include its potential as a tool for studying the 5-HT2A receptor and its agonistic activity. However, the limitations of using this compound include its potential toxicity and the lack of information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 3-Methylindolin-6-amine. These include the investigation of its potential as a therapeutic agent for psychiatric disorders, the exploration of its effects on other neurotransmitter systems, and the development of safer and more effective derivatives. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and the body.
Conclusion:
In conclusion, 3-Methylindolin-6-amine is a chemical compound that has potential applications in scientific research. Its synthesis method involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. It has agonistic activity at the 5-HT2A receptor and may have a role in the treatment of psychiatric disorders. However, further research is needed to determine its long-term effects and potential as a therapeutic agent.
Synthesemethoden
The synthesis of 3-Methylindolin-6-amine involves the reaction of indole-3-carboxaldehyde with methylamine in the presence of a reducing agent. The reducing agent used can be sodium borohydride or lithium aluminum hydride. The reaction is carried out in an organic solvent such as ethanol or methanol. The product obtained is a white crystalline powder with a melting point of 198-200°C.
Eigenschaften
CAS-Nummer |
151981-13-4 |
|---|---|
Produktname |
3-Methylindolin-6-amine |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
3-methyl-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5,10H2,1H3 |
InChI-Schlüssel |
XDIBEQBIUTWONB-UHFFFAOYSA-N |
SMILES |
CC1CNC2=C1C=CC(=C2)N |
Kanonische SMILES |
CC1CNC2=C1C=CC(=C2)N |
Synonyme |
1H-Indol-6-amine,2,3-dihydro-3-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

![(E)-But-2-enedioic acid;1-[4-[3-(butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B120012.png)






![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)


![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)